An In-depth Technical Guide to α-D-Glucopyranoside, β-D-fructofuranosyl, benzoate (Sucrose Benzoate)
An In-depth Technical Guide to α-D-Glucopyranoside, β-D-fructofuranosyl, benzoate (Sucrose Benzoate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of α-D-Glucopyranoside, β-D-fructofuranosyl, benzoate, commonly known as sucrose benzoate. Given the limited specific research on the biological pathways of sucrose benzoate, this guide also details the well-established metabolic pathways of its parent molecule, sucrose, to provide relevant biological context.
Chemical Structure and Identification
Sucrose benzoate is a derivative of sucrose, a disaccharide composed of glucose and fructose units. In sucrose benzoate, one or more of the hydroxyl groups of sucrose are esterified with a benzoate group. The degree of esterification can vary.
The systematic name is α-D-Glucopyranoside, β-D-fructofuranosyl, benzoate. It is also known by several synonyms including Saccharose Benzoate and Benzoylsaccharose.[1][2][3] The general molecular formula is C₁₂H₁₄O₃(OH)₈₋ₙ(C₇H₅O₂)ₙ, where 'n' represents the degree of esterification.[2]
Physicochemical Properties
Sucrose benzoate is a stable, colorless to off-white, non-crystalline, and brittle solid.[1][4] It exhibits excellent stability to ultraviolet light and is compatible with a wide array of resins, plasticizers, and solvents.[1][4]
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 12738-64-6 | [3][4][5] |
| EC Number | 235-795-5 | [2][4] |
| Molecular Formula (for Sucrose 6-benzoate) | C₁₉H₂₆O₁₂ | [6] |
| Molecular Weight (for Sucrose 6-benzoate) | 446.4 g/mol | [6] |
| Melting Point | 93-100°C | [3][5] |
| Boiling Point | 250°C (at 101,325 Pa) | [5] |
| Density | 1.299 g/cm³ (at 20°C) | [5] |
| Refractive Index | 1.657 | [5] |
| Solubility | Soluble in aromatics, ketones, and esters. Insoluble in water, alcohols, and aliphatics. | [3][5] |
Experimental Protocols
Synthesis of Sucrose Benzoate
A common method for the preparation of sucrose benzoate involves the reaction of sucrose with benzoyl chloride.
Objective: To synthesize sucrose benzoate with an average degree of substitution between 3 and 6.
Materials:
-
Sucrose
-
Sodium hydroxide (NaOH)
-
Benzoyl chloride
-
Toluene
-
Water
Procedure:
-
Prepare a sodium sucrate aqueous solution by reacting sucrose with sodium hydroxide in water.
-
In a separate reaction vessel, add benzoyl chloride.
-
While stirring continuously, slowly add the sodium sucrate aqueous solution dropwise to the benzoyl chloride.
-
As the reaction proceeds and the viscosity of the mixture increases, add a specific amount of toluene and an aqueous solution of sodium hydroxide to ensure the reaction goes to completion.
-
By adjusting the ratio of sucrose, benzoyl chloride, and sodium hydroxide, sucrose benzoate with a desired average degree of substitution can be obtained.[7]
Another established process involves dissolving benzoyl chloride in a water-immiscible solvent (such as toluene or xylene) and mixing it with an aqueous solution of sucrose. A base, like sodium or potassium hydroxide, is then added while maintaining the temperature below 50°C to facilitate the reaction.[8]
Analysis of Sucrose Benzoate by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify sucrose esters, including sucrose benzoate.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Reversed-phase column (e.g., RP-18)
-
UV or Evaporative Light Scattering Detector (ELSD)
Mobile Phase and Gradient:
-
A common mobile phase consists of a gradient of methanol and water.[9][10]
-
For complex mixtures of sucrose esters, a gradient system can be employed to separate mono-, di-, and higher esters.[10][11]
Sample Preparation:
-
Accurately weigh approximately 250 mg of the sucrose benzoate sample into a 50-ml volumetric flask.
-
Dissolve the sample and dilute to volume with tetrahydrofuran.
-
Filter the solution through a 0.45 μm membrane filter before injection.[12]
Chromatographic Conditions:
-
Column: Styrene-divinylbenzene copolymer for gel permeation chromatography.[12]
-
Injection Volume: 50 μl.
-
The specific gradient and run time will depend on the exact nature of the sample and the column used.
Biological Context: Sucrose Metabolism
While specific signaling pathways for sucrose benzoate are not well-documented, understanding the metabolism of its parent molecule, sucrose, is crucial for predicting its potential biological interactions. Sucrose is a central molecule in plants, serving as the primary product of photosynthesis and the main form of transported carbon.
Sucrose Biosynthesis and Breakdown
In photosynthetic organisms, sucrose is synthesized in the cytosol from UDP-glucose and fructose-6-phosphate. When transported to sink tissues, sucrose can be metabolized in several ways. It can be hydrolyzed by invertase into glucose and fructose, or by sucrose synthase to yield fructose and UDP-glucose.[13] These monosaccharides can then enter glycolysis for energy production or be used as precursors for other biosynthetic pathways.[13]
Metabolic Fate of Sucrose in Animals
In animals, dietary sucrose is hydrolyzed by the enzyme sucrase-isomaltase in the small intestine into glucose and fructose, which are then absorbed into the bloodstream.[14][15] Glucose can be utilized in glycolysis or stored as glycogen, while fructose enters glycolysis at a different point.[14][15]
Visualizations
Logical Relationship of Sucrose Benzoate Properties and Applications
Caption: Logical flow from chemical identity to applications.
Experimental Workflow for Sucrose Benzoate Analysis
Caption: HPLC analysis workflow for sucrose benzoate.
Sucrose Metabolic Pathway
Caption: Overview of sucrose metabolism.
References
- 1. cphi-online.com [cphi-online.com]
- 2. sucrose benzoate; benzoic acid esters of Sucrose; α-d-Glucopyranoside, β-d-fructofuranosyl, benzoate; beta-D-Fructofuranosyl-alpha-D-glucopyranoside benzoate; Saccharose Benzoate; 235-795-5 [deyerchem.com]
- 3. 蔗糖苯甲酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sucrose benzoate - TRIGON Chemie [trigon-chemie.com]
- 5. Sucrose benzoate | 12738-64-6 [chemicalbook.com]
- 6. Sucrose 6-benzoate | C19H26O12 | CID 10906400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102731583A - Preparation method of sucrose benzoate - Google Patents [patents.google.com]
- 8. US3198784A - Process of producing sucrose benzoates - Google Patents [patents.google.com]
- 9. Analysis of Sucrose Fatty Acid Esters Composition by HPLC | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. fao.org [fao.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Starch and Sucrose Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Starch and Sucrose Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
